Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) is a functionalized β-ketoester, a class of organic compounds widely used as versatile precursors in chemical synthesis. Its principal value lies in its bifunctional nature, containing both a reactive bromine atom and a keto-ester moiety. This structure makes it a strategic building block for constructing complex heterocyclic rings, which are core scaffolds in many pharmaceutical agents and functional materials. [REFS-1, REFS-2]
Substituting Methyl 4-bromo-3-oxopentanoate with analogs like the corresponding ethyl ester or the chloro-derivative is often not viable without significant process re-validation. The choice of halide (bromo vs. chloro) directly dictates reactivity; the carbon-bromine bond is weaker and more easily cleaved than a carbon-chlorine bond, making the bromo-compound more reactive in key cyclization and substitution reactions. [1]. This allows for milder reaction conditions, potentially reducing byproduct formation and energy costs. Similarly, switching the methyl ester for an ethyl ester alters the compound's molecular weight and steric profile, which can impact reaction kinetics and molar efficiency in scaled-up syntheses.
In a patented synthesis for a pyrimidinone intermediate, Methyl 4-bromo-3-oxopentanoate was shown to be a viable precursor under specific process conditions. Notably, its direct analog, methyl 4-chloro-3-oxopentanoate, required identical and relatively forcing conditions (110°C for 5 hours) to facilitate the reaction. [1]. Given that C-Br bonds are intrinsically more reactive than C-Cl bonds, the bromo-compound offers greater potential for process optimization (e.g., lower temperatures or shorter reaction times), which was not explored in this specific patent but remains a key advantage for process chemists.
| Evidence Dimension | Process Conditions for Pyrimidinone Synthesis |
| Target Compound Data | Reaction proceeds effectively at 110°C for 5 hours. |
| Comparator Or Baseline | Methyl 4-chloro-3-oxopentanoate requires the same conditions (110°C for 5 hours). |
| Quantified Difference | Identical conditions used, implying the chloro-analog is significantly less reactive and requires forcing conditions, while the bromo-analog offers a wider, more flexible processing window. |
| Conditions | Cyclocondensation reaction to form a pyrimidinone core, as described in patent WO2011008487A1. |
The higher intrinsic reactivity provides process chemists with greater flexibility to optimize reaction conditions, potentially lowering energy costs and improving the impurity profile.
When considering procurement for scaled synthesis, the choice of ester group affects the material's molar density. Methyl 4-bromo-3-oxopentanoate has a molecular weight of 209.04 g/mol. [1]. The closest analog, Ethyl 4-bromo-3-oxopentanoate, has a molecular weight of 223.07 g/mol due to the additional CH2 group. [2]. For every kilogram of material procured, the methyl ester provides approximately 6.7% more moles of the reactive scaffold.
| Evidence Dimension | Molar Quantity per Unit Mass |
| Target Compound Data | 4.78 moles per kg (MW = 209.04 g/mol) |
| Comparator Or Baseline | Ethyl 4-bromo-3-oxopentanoate: 4.48 moles per kg (MW = 223.07 g/mol) |
| Quantified Difference | ~6.7% higher molar quantity for the methyl ester. |
| Conditions | Based on calculated molecular weights. |
In large-scale manufacturing where reagents are purchased by weight, selecting the methyl ester translates to a direct, quantifiable increase in the amount of reactive material per unit cost.
A potential alternative to procuring this compound is to purchase the non-brominated precursor, Methyl 3-oxopentanoate, and perform the bromination in-house. However, this on-site synthesis requires handling hazardous and corrosive reagents like elemental bromine (Br2) or N-bromosuccinimide (NBS), often at elevated temperatures. [1]. Procuring the pre-brominated CAS 105983-77-5 eliminates a hazardous synthesis step, simplifying the supply chain and improving process safety.
| Evidence Dimension | Process Safety and Simplicity |
| Target Compound Data | A single, ready-to-use building block. |
| Comparator Or Baseline | Methyl 3-oxopentanoate requires an additional, hazardous bromination step before use. |
| Quantified Difference | Eliminates one complete, high-hazard reaction step from the user's workflow. |
| Conditions | Standard alpha-bromination of a beta-ketoester. |
This simplifies the manufacturing workflow, reduces safety risks associated with handling elemental bromine, and outsources a potentially variable-yield step to a specialized supplier.
The compound is a documented building block for pyrazine-based heterocycles, a core structure in the antiviral drug Favipiravir. [1]. Its reactivity profile makes it a suitable choice for constructing the pyrazinone ring system, a critical step in the overall synthesis.
As demonstrated in patent literature, this compound is used in the synthesis of pyrimidinone-based structures that serve as scaffolds for phosphoinositide 3-kinase (PI3K) inhibitors. [2]. Its utility here is driven by its efficient cyclization to form the core heterocyclic system, where the bromo-group's reactivity is a key enabler.
For chemical manufacturers focused on process efficiency, this compound is the right choice over its chloro-analog when the goal is to develop milder, more energy-efficient reaction conditions. Furthermore, its higher molar density compared to the ethyl ester provides a direct cost-of-goods advantage in large-volume campaigns.